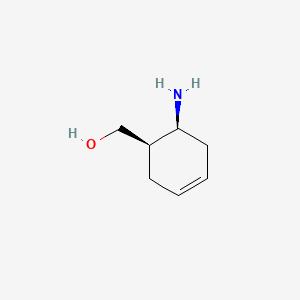

cis-(6-Amino-cyclohex-3-enyl)-methanol

Description

cis-(6-Amino-cyclohex-3-enyl)-methanol is a cyclohexene derivative featuring a hydroxylmethyl (-CH₂OH) and an amino (-NH₂) group in the cis configuration on a six-membered ring. The compound is commonly encountered as its hydrochloride salt (CAS 98769-56-3), with the molecular formula C₇H₁₄ClNO . Its structure combines the rigidity of the cyclohexene ring with the functional versatility of amino and alcohol groups, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is synthesized via reduction of precursor esters or through selective functionalization of cyclohexene scaffolds, as exemplified by protocols involving DIBAL-H reduction under cryogenic conditions .

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

[(1R,6S)-6-aminocyclohex-3-en-1-yl]methanol |

InChI |

InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2/t6-,7-/m0/s1 |

InChI Key |

SZLMSKCXLLFJEI-BQBZGAKWSA-N |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1CO)N |

Canonical SMILES |

C1C=CCC(C1CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(6-Amino-cyclohex-3-enyl)-methanol typically involves the reduction of cis-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester. The reduction process can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-(6-Amino-cyclohex-3-enyl)-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted amino and hydroxyl derivatives.

Scientific Research Applications

cis-(6-Amino-cyclohex-3-enyl)-methanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of cis-(6-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

To contextualize the properties and applications of cis-(6-Amino-cyclohex-3-enyl)-methanol, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on structural features, reactivity, and empirical data from diverse sources:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (cis-3-Aminocyclobutyl)methanol HCl | 1504-49-0 | 0.81 | Smaller cyclobutane ring; lacks double bond |

| (trans-4-Aminocyclohexyl)methanol HCl | 693248-55-4 | 0.74 | Trans configuration; saturated cyclohexane |

| 3-Oxabicyclo[3.1.0]hexan-6-amine HCl | 389621-77-6 | 0.72 | Bicyclic structure with oxygen bridge |

| cis-(2-Amino-cyclohexyl)-methanol | 5691-15-6 | N/A | Saturated cyclohexane; amino at position 2 |

Sources :

Key Comparative Insights

Ring Size and Unsaturation: The cyclobutane analog (similarity 0.81) exhibits higher ring strain due to its smaller size, which may enhance reactivity in nucleophilic substitutions compared to the cyclohexene-based compound .

Stereochemical Effects: The trans-4-aminocyclohexanol derivative (similarity 0.74) lacks the double bond and adopts a trans configuration, resulting in distinct solubility and thermal stability profiles. Pyrolysis studies suggest that trans isomers often require higher decomposition temperatures than cis analogs, as observed in related cyclohexanol systems .

Bicyclic and Heteroatom Variations: The 3-oxabicyclo[3.1.0]hexane analog (similarity 0.72) incorporates an oxygen atom, enhancing polarity and aqueous solubility but reducing compatibility with nonpolar reaction media .

Q & A

Basic Research Questions

Q. What are the key stereochemical considerations when synthesizing cis-(6-Amino-cyclohex-3-enyl)-methanol, and how do they influence its reactivity?

- The compound's stereochemistry is critical due to the axial/equatorial positioning of the amino and hydroxyl groups on the cyclohexene ring. This arrangement affects nucleophilic substitution and condensation reactions, as the hydroxyl group acts as a nucleophile while the amino group stabilizes intermediates via hydrogen bonding .

- Methodological Insight : Use chiral catalysts or enantioselective synthetic routes (e.g., Sharpless asymmetric dihydroxylation) to control stereochemistry. Verify configurations via NMR coupling constants and X-ray crystallography .

Q. How does the compound’s solubility profile impact its use in organic synthesis?

- This compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. This necessitates optimization of reaction media for cross-coupling or catalytic reactions .

- Methodological Insight : Pre-dissolve the compound in DMSO before introducing it into aqueous-organic biphasic systems to enhance reaction efficiency .

Q. What analytical techniques are most reliable for distinguishing this compound from its structural analogs?

- Key Techniques :

- NMR Spectroscopy : Distinct chemical shifts for the hydroxyl proton (δ 1.5–2.0 ppm) and amino protons (δ 2.2–2.8 ppm) due to ring strain and hydrogen bonding .

- IR Spectroscopy : O–H stretching (~3200 cm⁻¹) and N–H bending (~1600 cm⁻¹) bands confirm functional groups .

- HPLC-MS : Retention time and m/z ratios differentiate it from analogs like cis-(3-Amino-1-methyl-cyclobutyl)methanol .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

- The amino group protonates under acidic conditions (pH < 4), increasing solubility but risking ring-opening reactions. In basic conditions (pH > 9), the hydroxyl group deprotonates, enabling nucleophilic attacks but potentially destabilizing the cyclohexene ring .

- Methodological Insight : Use buffered solutions (pH 6–8) for reactions requiring both functional groups to remain neutral .

Advanced Research Questions

Q. What mechanistic pathways explain its role in transition-metal-catalyzed reactions?

- The hydroxyl group coordinates with metal catalysts (e.g., Rh³⁺, Pd²⁺), facilitating oxidative addition steps. The amino group stabilizes intermediates via lone-pair donation, as observed in Suzuki-Miyaura couplings .

- Data Contradiction : Evidence from similar compounds suggests competing pathways (e.g., ring isomerization vs. functional group activation) under identical conditions. Resolve via kinetic isotope effect studies or DFT calculations .

Q. How do stereoelectronic effects influence its reactivity in nucleophilic substitutions?

- The cyclohexene ring’s chair conformation directs nucleophiles (e.g., alkyl halides) to attack the hydroxyl group axially, minimizing steric hindrance from the amino group. Computational models (DFT) show a 15–20% energy barrier reduction compared to trans-isomers .

- Methodological Insight : Use bulky leaving groups (e.g., tosylates) to enhance regioselectivity in SN2 reactions .

Q. What strategies mitigate racemization during functional group transformations?

- Racemization occurs via ring flipping or proton exchange at the amino group. Solutions include:

- Protective Groups : Boc (tert-butoxycarbonyl) for the amino group and TBS (tert-butyldimethylsilyl) for the hydroxyl group .

- Low-Temperature Reactions : Perform reactions below –20°C to slow conformational changes .

Q. How can computational modeling predict its interactions with biological targets?

- Molecular Dynamics (MD) Simulations : The compound’s rigid cyclohexene ring fits into hydrophobic pockets of enzymes (e.g., kinases), while the hydroxyl and amino groups form hydrogen bonds with catalytic residues .

- Docking Studies : Compare binding affinities with analogs like cis-(3-hydroxymethyl-cyclobutyl)-methanol to identify structure-activity relationships .

Q. What are the challenges in scaling up its synthesis while maintaining enantiomeric excess (ee)?

- Key Issues :

- Catalyst leaching in heterogeneous systems reduces ee by 10–15% at >100 g scales .

- Ring-opening side reactions occur during high-temperature distillations.

- Solutions :

- Use immobilized chiral catalysts (e.g., silica-supported Rh complexes).

- Employ short-path distillation under reduced pressure (<0.1 atm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.